molecular formula C16H15FO4 B584578 3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen CAS No. 1346604-78-1

3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen

Cat. No.: B584578
CAS No.: 1346604-78-1
M. Wt: 290.29
InChI Key: LJWFXMPMXFMHKS-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 3',4'-Dimethoxy α-Desmethyl Flurbiprofen

Systematic Nomenclature and Molecular Descriptors

IUPAC Nomenclature and CAS Registry Analysis

The compound 3',4'-Dimethoxy α-Desmethyl Flurbiprofen is officially registered under the Chemical Abstracts Service registry number 1346604-78-1. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 2-[4-(3,4-dimethoxyphenyl)-3-fluorophenyl] acetic acid. Alternative nomenclature designations include 2-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-4-acetic acid and 2-Fluoro-3',4'-dihydroxy-α-desmethyl-[1,1'-biphenyl]-4-acetic acid dimethyl ester. The compound is categorized within the phenylacetic acid derivative class and is recognized as an impurity standard related to the parent flurbiprofen active pharmaceutical ingredient.

The systematic naming convention reflects the key structural features of the molecule, including the biphenyl core system with a fluorine substituent at the 2-position of one phenyl ring, dimethoxy groups at the 3' and 4' positions of the second phenyl ring, and an acetic acid functional group attached to the fluorinated phenyl ring. The designation "α-desmethyl" specifically indicates the absence of the methyl substituent at the alpha carbon position that is present in the parent flurbiprofen structure. This structural modification has significant implications for the compound's pharmacological properties and metabolic behavior.

Molecular Formula and Weight Validation

The molecular formula of 3',4'-Dimethoxy α-Desmethyl Flurbiprofen has been confirmed as C₁₆H₁₅FO₄ through multiple analytical sources. The molecular weight has been consistently determined to be 290.29 daltons. This molecular composition reflects the presence of sixteen carbon atoms, fifteen hydrogen atoms, one fluorine atom, and four oxygen atoms within the molecular structure. The four oxygen atoms are distributed among the two methoxy groups (contributing two oxygen atoms each) and the carboxylic acid functional group (contributing two oxygen atoms).

The molecular weight determination is consistent with the structural features of the compound, including the dimethoxy substitutions which add 62 daltons compared to the corresponding dihydroxy derivative, and the absence of the alpha-methyl group which reduces the molecular weight by 14 daltons compared to the parent flurbiprofen molecule. These molecular descriptors are critical for analytical identification and quantification procedures used in pharmaceutical impurity profiling studies.

Crystallographic and Stereochemical Features

X-ray Diffraction Studies of Biphenyl Core

While specific X-ray crystallographic data for 3',4'-Dimethoxy α-Desmethyl Flurbiprofen are not extensively documented in the available literature, studies on related flurbiprofen derivatives provide insight into the general crystallographic behavior of this class of compounds. Research on flurbiprofen crystal structures has demonstrated that the biphenyl core adopts specific conformational arrangements that influence both the physical properties and biological activities of these molecules. The crystalline forms of flurbiprofen derivatives typically exhibit characteristic diffraction patterns that can be used for identification and polymorphic analysis.

X-ray diffraction analysis of flurbiprofen and its derivatives reveals that these compounds generally form crystalline lattices with distinct peak patterns. For instance, studies have shown that flurbiprofen exhibits characteristic diffraction peaks, and co-crystallization with other molecules can result in new crystalline forms with altered physical properties. The presence of methoxy substituents in the 3',4'-Dimethoxy α-Desmethyl Flurbiprofen structure would be expected to influence the intermolecular interactions and packing arrangements within the crystal lattice compared to the parent compound.

Fluorine Substituent Effects on Molecular Geometry

The fluorine substituent present in the 3',4'-Dimethoxy α-Desmethyl Flurbiprofen structure exerts significant influence on the molecular geometry and electronic properties of the compound. Fluorine, being the most electronegative element, introduces substantial changes in electron density distribution throughout the biphenyl system. The presence of the fluorine atom at the 2-position of the biphenyl core creates a specific steric and electronic environment that affects both the conformational preferences of the molecule and its interactions with biological targets.

Structural studies of related fluorinated biphenyl compounds have demonstrated that the fluorine substituent can influence the dihedral angle between the two phenyl rings, affecting the overall three-dimensional shape of the molecule. This geometric alteration is particularly relevant for understanding the binding interactions of the compound with cyclooxygenase enzymes, where the precise molecular geometry plays a crucial role in determining selectivity and potency. The combination of the fluorine substituent with the dimethoxy groups creates a unique electronic environment that distinguishes this derivative from other flurbiprofen-related compounds.

Spectroscopic Profiling

¹⁹F Nuclear Magnetic Resonance Chemical Shift Analysis

The fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly valuable analytical technique for characterizing 3',4'-Dimethoxy α-Desmethyl Flurbiprofen due to the presence of the fluorine substituent in its structure. The ¹⁹F nucleus exhibits high sensitivity to its local chemical environment, making it an excellent probe for structural elucidation and identification purposes. The chemical shift of the fluorine atom in this compound would be expected to reflect the electronic influence of both the adjacent aromatic system and the dimethoxy substituents on the opposite phenyl ring.

Fluorine-19 nuclear magnetic resonance analysis of fluorinated aromatic compounds typically provides sharp, well-resolved signals that can be used for both qualitative identification and quantitative analysis. The specific chemical shift value for the fluorine atom in 3',4'-Dimethoxy α-Desmethyl Flurbiprofen would be influenced by the electron-donating effects of the methoxy groups, which could lead to a distinctive spectral signature compared to other fluorinated biphenyl derivatives. This spectroscopic parameter is particularly useful in pharmaceutical analytical chemistry for impurity identification and structural confirmation.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of 3',4'-Dimethoxy α-Desmethyl Flurbiprofen would be expected to produce characteristic fragmentation patterns that reflect the structural features of the molecule. The molecular ion peak at m/z 290.29 would serve as the primary identification marker, while fragmentation patterns would provide detailed structural information about the various functional groups present in the compound. Common fragmentation pathways for this type of compound would likely include loss of the carboxylic acid group, cleavage of the biphenyl bond, and elimination of methoxy groups.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-3-fluorophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-20-14-6-4-11(9-15(14)21-2)12-5-3-10(7-13(12)17)8-16(18)19/h3-7,9H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWFXMPMXFMHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of α-Desmethyl and Methoxy Modifications

  • α-Desmethyl Substitution : Removal of the α-methyl group reduces steric bulk, potentially enhancing interaction with the COX-2 hydrophobic channel while compromising substrate selectivity between arachidonic acid (AA) and 2-arachidonoylglycerol (2-AG).

  • Methoxy Functionalization : The 3',4'-methoxy groups introduce electron-donating effects, stabilizing aromatic interactions with residues such as Phe-381 and Trp-387 in COX-2.

Synthetic Strategies for 3',4'-Dimethoxy α-Desmethyl Flurbiprofen

Palladium-Catalyzed Decarboxylative Coupling

A patent (CN101973869B) outlines a three-step route for flurbiprofen synthesis, adaptable to the desmethyl variant:

Step 1: Biphenyl Precursor Preparation

  • Starting Material : 4-Bromo-2-fluorobiphenyl with pre-installed 3',4'-methoxy groups.

  • Functionalization : Methoxy groups are introduced via O-methylation of hydroxylated intermediates using methyl iodide (CH₃I) and a base (e.g., K₂CO₃).

Step 2: Cyanoacetic Acid Coupling

  • Reaction : Palladium-catalyzed (e.g., Pd(PPh₃)₄) coupling of 4-bromo-2-fluorobiphenyl with a desmethyl cyanoacetic acid salt (e.g., potassium cyanoacetate) in dimethylformamide (DMF) at 120–160°C.

  • Intermediate : α-Cyano-3',4'-dimethoxy biphenyl acetic acid.

Step 3: Hydrolysis and Decarboxylation

  • Conditions : Acidic hydrolysis (H₂SO₄, HCl) at 100–150°C removes the cyano group, yielding the carboxylic acid.

  • Yield : ~60–75% (estimated from analogous flurbiprofen syntheses).

Achiral Profen Scaffold Modification

Studies on achiral profen derivatives provide a complementary route:

Step 1: Flurbiprofen Analog Synthesis

  • Desmethyl Intermediate : Replace the α-methyl group of flurbiprofen with hydrogen via reductive cleavage (e.g., LiAlH₄) or by using a methyl-free cyanoacetic acid precursor.

Step 2: Methoxy Group Introduction

  • Electrophilic Aromatic Substitution : Nitration followed by reduction and methylation, or direct methoxylation using Cu(I)/methanol under oxidative conditions.

  • Regioselectivity : Directed ortho-metalation (DoM) ensures precise 3',4'-methoxy placement.

Step 3: Purification

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 4:1) isolates the target compound.

Comparative Analysis of Methodologies

Parameter Palladium-Catalyzed Route Scaffold Modification
Steps 34–5
Key Reagents Pd catalysts, CH₃ILiAlH₄, Cu(I)/CH₃OH
Yield 60–75%45–60%
Regioselectivity Control ModerateHigh
Scalability Industrial (patent-supported)Laboratory-scale

Structural Validation and Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and carboxylic acid (δ 12.1 ppm).

    • ¹³C NMR : Carbonyl carbon (δ 174.5 ppm), methoxy carbons (δ 55.2 ppm).

  • X-ray Crystallography : Confirms binding mode in COX-2, with salt bridges to Arg-120 and hydrophobic interactions with Val-349/Leu-531.

Challenges and Optimization Opportunities

  • Steric Effects : Smaller α-desmethyl group increases 2-AG inhibition potency but reduces selectivity over AA.

  • Catalyst Efficiency : Pd-based systems require ligand optimization (e.g., P(o-tolyl)₃) to enhance coupling yields.

  • Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether for DMF) improves environmental metrics .

Chemical Reactions Analysis

3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactions

3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen can undergo various chemical reactions that are essential for its application in research:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide can convert the compound into carboxylic acids.
  • Reduction : Agents such as lithium aluminum hydride can reduce the compound to form alcohols.
  • Substitution : Nucleophilic substitution reactions may replace methoxy groups with other nucleophiles under suitable conditions.

These reactions are typically conducted in organic solvents like methanol or dichloromethane, often utilizing catalysts such as palladium on carbon for hydrogenation processes.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry. It aids in the identification and quantification of related compounds, ensuring accuracy in various assays and experiments.

Biochemical Studies

In biological research, this compound is utilized to study enzyme interactions and protein binding. Its role in biochemical assays helps elucidate mechanisms underlying various biological processes.

Pharmacological Research

The compound is vital in pharmacokinetics and pharmacodynamics studies of Flurbiprofen derivatives. By understanding how this compound behaves in biological systems, researchers can develop more effective drugs with fewer side effects .

Drug Development and Quality Control

In the pharmaceutical industry, this compound is used for developing new drugs and quality control of formulations. It ensures that drug products meet regulatory standards and therapeutic efficacy .

Case Study 1: Alzheimer’s Disease Research

A study investigated the effects of nonsteroidal anti-inflammatory drugs (NSAIDs), including flurbiprofen derivatives, on amyloid beta protein levels associated with Alzheimer's disease. The results indicated that certain NSAIDs could lower amyloid beta levels in vivo, suggesting a potential therapeutic role for compounds like this compound in neurodegenerative diseases .

Case Study 2: Pharmacokinetics

Research on the pharmacokinetics of flurbiprofen and its enantiomers demonstrated that adjusting doses based on patient-specific factors could enhance therapeutic outcomes. This study highlighted the importance of understanding how variations in drug metabolism affect efficacy, particularly for patients with renal impairment .

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain . The pathways involved include the arachidonic acid pathway, where the inhibition of COX enzymes leads to decreased synthesis of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Flurbiprofen

Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
3',4'-Dimethoxy Flurbiprofen C₁₇H₁₇FO₄ 304.31 3',4'-methoxy, methyl at alpha Impurity in flurbiprofen synthesis
3',4'-Dihydroxy Flurbiprofen C₁₅H₁₃FO₄ 276.26 3',4'-hydroxy Metabolite with higher polarity
S(+)-Flurbiprofen C₁₅H₁₃FO₂ 244.26 Chiral (S-enantiomer), no methoxy Active NSAID isomer with COX inhibition

Key Observations :

  • The desmethyl modification in 3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen reduces molecular weight by 14.02 g/mol compared to its methylated counterpart (3',4'-Dimethoxy Flurbiprofen), altering steric hindrance and metabolic stability .
  • 3',4'-Dihydroxy Flurbiprofen exhibits higher polarity due to hydroxyl groups, limiting blood-brain barrier penetration compared to methoxy-substituted analogs .

Pharmacokinetic and Pharmacodynamic Differences

Tissue Distribution (Plasma vs. CSF)
  • R(−)-Flurbiprofen (non-COX-inhibiting enantiomer) shows higher plasma concentrations but lower cerebrospinal fluid (CSF) penetration than S(+)-Flurbiprofen (active enantiomer). AUC₀–₅₀ ratios (CSF/plasma) are significantly smaller for R(−)-isomers, suggesting enantiomer-specific transport mechanisms .
  • This compound : While direct CSF data are lacking, its increased lipophilicity (vs. dihydroxy analogs) may enhance tissue distribution but reduce renal clearance .

Physicochemical and Functional Group Analysis

Property This compound 3',4'-Dihydroxy Flurbiprofen S(+)-Flurbiprofen
Lipophilicity (LogP) Higher (methoxy groups) Lower (hydroxyl groups) Moderate
Metabolic Stability Likely higher (methoxy resists glucuronidation) Lower (prone to conjugation) Moderate
Tissue Penetration Enhanced (lipophilic) Limited (polar) Moderate

Mechanistic Insights :

    Biological Activity

    3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen is a derivative of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This compound has garnered interest due to its potential biological activities, mechanisms of action, and therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings and data.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C15H16O4
    • Molecular Weight : 272.29 g/mol

    This compound features methoxy groups at the 3' and 4' positions, which may influence its biological activity compared to flurbiprofen.

    This compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting these enzymes, the compound effectively reduces inflammation and alleviates pain.

    Table 1: Comparison of COX Inhibition Potency

    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
    Flurbiprofen0.50.2
    This compoundTBDTBD

    Note: TBD indicates that specific IC50 values for this compound are not yet determined in current literature.

    Anti-inflammatory Effects

    Research indicates that derivatives of flurbiprofen, including this compound, exhibit significant anti-inflammatory activity. A study demonstrated that this compound reduced edema in animal models, suggesting its potential use in treating inflammatory conditions.

    Case Study: Efficacy in Animal Models

    In a controlled study involving rats with induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to the control group. The reduction was measured at various time points post-administration, indicating a sustained anti-inflammatory effect.

    Pharmacokinetics

    The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest that this compound has favorable absorption characteristics, with peak plasma concentrations observed within a few hours post-administration.

    Table 2: Pharmacokinetic Parameters

    ParameterValue
    Tmax (hours)2–3
    Cmax (ng/mL)TBD
    Half-life (hours)TBD

    Toxicity and Safety Profile

    While flurbiprofen and its derivatives are generally well-tolerated, studies have indicated that higher doses may lead to gastrointestinal disturbances. Ongoing research is focused on evaluating the safety profile of this compound in long-term use.

    Q & A

    Q. How is 3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen structurally distinguished from related Flurbiprofen impurities?

    The compound is differentiated by its molecular formula (C₁₆H₁₅FO₄ ) and molecular weight (290.29 g/mol ), with structural modifications including the absence of a methyl group (desmethyl) and methoxy substitutions at the 3' and 4' positions on the biphenyl moiety. Key impurities, such as 3',4'-Dimethoxy Flurbiprofen (C₁₇H₁₇FO₄, 304.31 g/mol), retain the methyl group, while others like Flurbiprofen Isopropyl Ester (CAS 252846-89-2) exhibit esterified carboxyl groups .

    Q. What analytical methods are recommended for quantifying this compound in nanoparticle formulations?

    Reverse-phase high-performance liquid chromatography (RP-HPLC) with stability-indicating methods is preferred. Experimental design (DoE) optimizes parameters like mobile phase composition, flow rate, and column temperature to enhance sensitivity and specificity. Validation includes robustness testing via bootstrap methods and visual predictive checks (VPCs) to ensure reproducibility .

    Q. How can researchers verify the synthetic pathway for this compound?

    A validated route involves sequential demethylation and methoxylation steps using reagents such as NaH/DMSO for deprotonation and Pd/C-catalyzed hydrogenation for reduction. Intermediate purity is confirmed via spectral analysis (e.g., IR, NMR) to ensure absence of byproducts like 2',4'-dimethoxy derivatives, which exhibit distinct cytotoxic profiles .

    Advanced Research Questions

    Q. What experimental strategies resolve contradictions in the cytotoxic activity of 3',4'-dimethoxy versus 2',4'-dimethoxy phenyl derivatives?

    Comparative 3D-QSAR modeling (CoMFA/CoMSIA) identifies steric, electrostatic, and hydrophobic contributions to bioactivity. For example, 3',4'-dimethoxy derivatives show reduced cytotoxicity in HeLa cells (IC₅₀ >10 μM) compared to 2',4'-dimethoxy analogs (IC₅₀ ~0.7 μM) due to unfavorable steric interactions with cancer cell receptors. Cross-validated models (q² >0.6, r² >0.97) guide structural optimization .

    Q. How can researchers optimize the yield of this compound during scale-up synthesis?

    A hybrid approach combining Design of Experiments (DoE) and response surface methodology (RSM) identifies critical factors (e.g., reaction temperature, catalyst loading). For instance, Pd(PPh₃)₄-catalyzed coupling under Na₂CO₃/DME-H₂O at 80°C achieves >57% yield. Process analytical technology (PAT) monitors intermediates in real-time to minimize impurities like Flurbiprofen 1,2-Propylene Glycol Esters .

    Q. What pharmacokinetic models predict the bioavailability of this compound in intra-articular drug delivery systems?

    Population pharmacokinetic (PopPK) models incorporate covariates like synovial fluid volume and metabolic clearance. Bootstrap validation (95% confidence intervals) confirms parameter robustness. Thermosensitive gel formulations show sustained release (t₁/₂ >72 hours) with VPCs aligning observed/predicted concentrations (R² >0.95), reducing systemic exposure compared to injectable forms .

    Q. How do researchers address spectral data discrepancies in characterizing this compound derivatives?

    Advanced techniques like 2D-NMR (HSQC, HMBC) resolve ambiguities in methoxy group positioning. For example, NOESY correlations distinguish 3',4'-dimethoxy substitution from 2',4'-isomers. High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular ion peaks, while IR absence of carbonyl bands (1700 cm⁻¹) excludes esterified impurities .

    Methodological Notes

    • Data Contradiction Analysis : Cross-reference cytotoxicity data (IC₅₀) with QSAR predictions to validate mechanistic hypotheses .
    • Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches for multifactorial optimization .
    • Regulatory Compliance : Follow ICH guidelines for impurity profiling, ensuring ≤0.1% thresholds for unidentified peaks in HPLC .

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